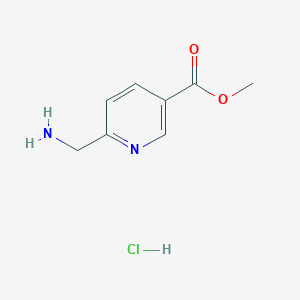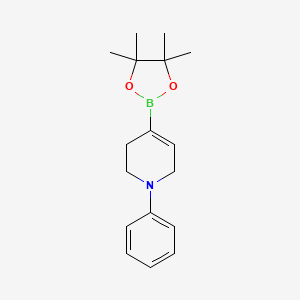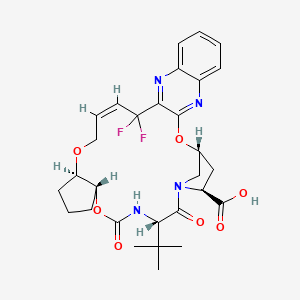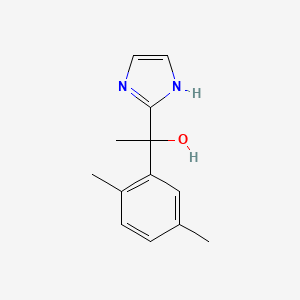
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
Molecular Structure Analysis
The molecular formula of “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is C11H18F2N2O . The structure includes a piperidine ring with two fluorine atoms at the 4,4- position, and a carbonyl group attached to a pyrrolidine ring .Physical And Chemical Properties Analysis
The predicted boiling point of “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is 353.5±42.0 °C, and its predicted density is 1.18±0.1 g/cm3 at 20 °C under a pressure of 760 Torr . The predicted pKa is 9.75±0.10 .Scientific Research Applications
Material Science: Polymer Research
In material science, this compound’s unique structure could be utilized in the development of novel polymers. The presence of fluorine atoms could impart desirable properties to the polymers, such as resistance to solvents and chemicals, thermal stability, and potentially unique optical properties .
Biochemistry: Protein-Protein Interaction Studies
The compound’s ability to interact with various biological molecules could make it useful in studying protein-protein interactions. It could serve as a probe or linker molecule in assays designed to understand the dynamics of these interactions, which are crucial in many biological processes .
Analytical Chemistry: Chromatography
In analytical chemistry, (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone could be used as a standard or reference compound in chromatographic methods. Its distinct chemical signature would help in the calibration of equipment and the development of new analytical techniques .
properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)2-5-14(6-3-10)9(15)8-1-4-13-7-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXFOUVVJOJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)






![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)





![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)